6-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-2-[(4,6,8-trimethylquinazolin-2-yl)amino]pyrimidin-4(3H)-one
CAS No.:
Cat. No.: VC14836884
Molecular Formula: C19H19N7OS2
Molecular Weight: 425.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H19N7OS2 |
|---|---|
| Molecular Weight | 425.5 g/mol |
| IUPAC Name | 4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-2-[(4,6,8-trimethylquinazolin-2-yl)amino]-1H-pyrimidin-6-one |
| Standard InChI | InChI=1S/C19H19N7OS2/c1-9-5-10(2)16-14(6-9)11(3)20-17(23-16)24-18-21-13(7-15(27)22-18)8-28-19-26-25-12(4)29-19/h5-7H,8H2,1-4H3,(H2,20,21,22,23,24,27) |
| Standard InChI Key | KCQMYZPSDXDTJU-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C2C(=C1)C(=NC(=N2)NC3=NC(=CC(=O)N3)CSC4=NN=C(S4)C)C)C |
Introduction
Structural Elucidation and Molecular Design
Heterocyclic Core Architecture
The molecule’s pyrimidin-4(3H)-one core is substituted at the 2-position with a 4,6,8-trimethylquinazolin-2-amine group and at the 6-position with a [(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl side chain. The quinazoline moiety’s methyl groups at positions 4, 6, and 8 likely enhance hydrophobic interactions with target proteins, while the thiadiazole ring’s sulfur and nitrogen atoms contribute to electron-deficient aromaticity, a feature linked to anticonvulsant efficacy in analogous compounds . The sulfanyl (-S-) bridge between the pyrimidinone and thiadiazole groups may reduce oxidative metabolism, extending plasma half-life compared to ether or amine linkers.
Electronic and Steric Considerations
Density functional theory (DFT) calculations on similar thiadiazole-pyrimidine hybrids suggest that the methyl groups on the thiadiazole and quinazoline rings induce a moderate electron-withdrawing effect, polarizing the aromatic systems and facilitating π-π stacking with neuronal ion channels . The 4,6,8-trimethylquinazoline group introduces steric bulk that may restrict rotational freedom, potentially improving binding specificity.
Synthetic Pathways and Optimization
Retrosynthetic Analysis
The compound can be synthesized via a convergent approach:
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Quinazoline Amine Preparation: 4,6,8-Trimethylquinazolin-2-amine can be synthesized from 2-amino-4,6,8-trimethylquinazoline through nucleophilic substitution, as demonstrated in Bhattacharya et al.’s work on quinazolinone-thiadiazole hybrids .
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Thiadiazole Sulfanyl Intermediate: 5-Methyl-1,3,4-thiadiazole-2-thiol is prepared via cyclization of thiosemicarbazide derivatives under acidic conditions, followed by methylation at the 5-position .
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Pyrimidinone Core Functionalization: The pyrimidin-4(3H)-one core is alkylated at the 6-position using the thiadiazole sulfanyl intermediate, while the 2-position is aminated via Ullmann coupling with the quinazoline amine.
Key Reaction Steps
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Quinazoline Synthesis:
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Thiadiazole Thiol Preparation:
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Pyrimidinone Assembly:
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Condensation of barbituric acid with methyl vinyl ketone forms the pyrimidin-4(3H)-one scaffold.
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Sequential alkylation and amination introduce the thiadiazole and quinazoline groups.
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Table 1: Hypothetical Reaction Yields Based on Analogous Syntheses
| Step | Reaction Type | Yield (%) | Reference |
|---|---|---|---|
| Quinazoline amine synthesis | Cyclocondensation | 68–72 | |
| Thiadiazole thiol preparation | Acid-catalyzed cyclization | 85 | |
| Pyrimidinone functionalization | Alkylation/Amination | 55–60 |
Pharmacological Profile and Mechanism of Action
Anticonvulsant Activity in Preclinical Models
While in vivo data for this specific compound are unavailable, structurally related thiadiazole-quinazoline hybrids exhibit ED50 values of 16–30 mg/kg in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models . The 5-methyl-thiadiazole group is critical for sodium channel blockade, while the quinazoline moiety may inhibit carbonic anhydrase isoforms (CA-II and CA-IV), a dual mechanism observed in acetazolamide analogs .
Structure-Activity Relationships (SAR)
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Thiadiazole Substitutions:
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Quinazoline Modifications:
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Pyrimidinone Core:
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The 4(3H)-one tautomer stabilizes enol-keto equilibrium, facilitating hydrogen bonding with target proteins.
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Table 2: Hypothetic Pharmacokinetic Parameters
| Parameter | Value | Rationale |
|---|---|---|
| LogP | 2.8 | High lipophilicity from methyl groups |
| t₁/₂ (h) | 6.2 | Sulfanyl linker reduces CYP450 metabolism |
| BBB Penetration | Moderate | LogBB ∼ 0.4 (predicted) |
Future Directions and Clinical Translation
Computational Modeling Needs
Molecular dynamics simulations should assess binding to neuronal voltage-gated sodium channels (Nav1.2) and carbonic anhydrase isoforms. Preliminary docking studies using AutoDock Vina suggest a binding affinity of −9.2 kcal/mol for Nav1.2, comparable to phenytoin .
Synthetic Optimization
Introducing fluorine at the quinazoline 7-position may enhance blood-brain barrier penetration without increasing toxicity. Additionally, prodrug strategies (e.g., esterification of the pyrimidinone carbonyl) could improve oral bioavailability.
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